molecular formula C9H6N2O3 B12360729 4-oxo-6H-quinazoline-6-carboxylic acid

4-oxo-6H-quinazoline-6-carboxylic acid

Cat. No.: B12360729
M. Wt: 190.16 g/mol
InChI Key: HPHGFQJGWZUAGQ-UHFFFAOYSA-N
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Description

4-oxo-6H-quinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6H-quinazoline-6-carboxylic acid typically involves the condensation of anthranilic acid with formamide, followed by cyclization and oxidation steps. One common method includes:

    Condensation: Anthranilic acid reacts with formamide at elevated temperatures to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.

    Oxidation: The final step involves the oxidation of the quinazoline ring to introduce the oxo group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6H-quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring structure.

    Substitution: Various substituents can be introduced at different positions on the quinazoline ring through substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline diones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4-oxo-6H-quinazoline-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxo-6H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with similar biological activities.

    4-anilinoquinazoline: Known for its anti-cancer properties.

    2,4-disubstituted quinazolines: Studied for their diverse pharmacological activities.

Uniqueness

4-oxo-6H-quinazoline-6-carboxylic acid is unique due to its specific oxo and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-6H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-5H,(H,13,14)

InChI Key

HPHGFQJGWZUAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1C(=O)O

Origin of Product

United States

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